molecular formula C11H17Cl2N3 B14023839 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride

3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride

Katalognummer: B14023839
Molekulargewicht: 262.18 g/mol
InChI-Schlüssel: ULCXZYFWSRDSRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride: is a chemical compound with a complex structure that includes an amino group, a dimethylamino group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonium chloride. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pH, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-Amino-3-(4-(dimethylamino)phenyl)propanamine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 3-Amino-3-(4-(dimethylamino)phenyl)propanamine.

    Substitution: Nitro or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its therapeutic properties.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-3-(4-methylphenyl)propanenitrile
  • 3-Amino-3-(4-ethylphenyl)propanenitrile
  • 3-Amino-3-(4-isopropylphenyl)propanenitrile

Comparison: Compared to these similar compounds, 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and interaction with biological molecules. This structural feature allows for a broader range of applications and makes it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C11H17Cl2N3

Molekulargewicht

262.18 g/mol

IUPAC-Name

3-amino-3-[4-(dimethylamino)phenyl]propanenitrile;dihydrochloride

InChI

InChI=1S/C11H15N3.2ClH/c1-14(2)10-5-3-9(4-6-10)11(13)7-8-12;;/h3-6,11H,7,13H2,1-2H3;2*1H

InChI-Schlüssel

ULCXZYFWSRDSRF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.